molecular formula C8H15Cl2N3 B6214774 1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 2742659-21-6

1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No.: B6214774
CAS No.: 2742659-21-6
M. Wt: 224.1
InChI Key:
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Description

1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves the reaction of 1-methylimidazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride
  • 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrrole dihydrochloride

Uniqueness

1-methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

CAS No.

2742659-21-6

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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